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Objective: To establish a robust high-throughput screening (HTS) assay for the identification of small-

molecule inhibitors that disrupt the protein-protein interaction between the Focal Adhesion Targeting (FAT)

domain of Focal Adhesion Kinase (FAK) and the adaptor protein paxillin [1].

Background: FAK is a key signaling protein overexpressed in many solid tumors. Its scaffolding function,

mediated through its C-terminal FAT domain, is critical for cancer cell survival, migration, and invasion.

Targeting the FAT domain offers a promising alternative to kinase-domain inhibitors, which have shown

limited clinical efficacy [1]. This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-

FRET) technology for high-throughput, miniaturized screening.

TR-FRET Assay Principle & Workflow

The assay detects binding between a biotinylated stapled peptide (paxillin mimic) and the FAK FAT domain.

A TR-FRET signal is generated when the two molecules are in close proximity.
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Key Reagents and Materials

Table 1: Essential Reagents for TR-FRET Assay [1]

Reagent Specification / Description Source / Example

FAK FAT
Domain

Recombinant, residues 892-1052, His-tagged Expressed and purified from

E. coli

Paxillin Mimic High-affinity stapled peptide, biotin-PEG-1907 Custom synthesis

TR-FRET Pair Streptavidin-Terbium (Donor); Anti-6his-XL665
(Acceptor)

Revvity (e.g., 610SATLF,
61HISXLF)

Assay Buffer 20 mM Tris, 150 mM NaCl, 0.01% Triton X-100, 5%
Glycerol, 1 mM DTT

-

Assay Plate 384-well, low volume, white Greiner (e.g., 784904)

Compound
Library

Small molecule libraries (e.g., 31,636 compounds) In-house or commercial

sources
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Detailed Experimental Protocol

TR-FRET Assay Procedure

This protocol is designed for a 384-well plate format with a 20 µL final reaction volume [1].

Plate Preparation: Dispense 20 nL of test compounds or DMSO (control) into the assay plates using

an acoustic dispenser.
Reaction Mixture:

Prepare a master mix in assay buffer containing:
2 nM Streptavidin-Terbium

50 nM Anti-6his-XL665
200 nM biotin-PEG-1907 peptide

500 nM FAK FAT domain
Dispensing: Add 20 µL of the master mix to each well of the assay plate using a robotic liquid

handler.
Incubation: Seal the plate and incubate in the dark at room temperature for 3 hours to allow the

reaction to reach equilibrium.
Signal Detection: Read the plate on a compatible TR-FRET microplate reader (e.g., PerkinElmer

EnVision). Measure the time-resolved fluorescence at 620 nm (donor emission) and 665 nm
(acceptor emission).

Data Calculation: Calculate the TR-FRET ratio as (Signal 665 nm / Signal 620 nm) * 10,000.

Counterscreen Assay to Identify Non-Specific Inhibitors

To triage false positives that interfere with the TR-FRET technology itself, a parallel counterscreen assay is

essential [1].

Target Pair: Use the well-characterized PPI between CD47 (biotinylated) and SIRPα (His-tagged).
Procedure: The protocol is identical to the primary assay, substituting the FAK FAT domain and

paxillin mimic with CD47 and SIRPα.
Data Interpretation: Compounds that show significant inhibition in both the primary and

counterscreen assays are likely non-specific and should be deprioritized.

Orthogonal Validation using Surface Plasmon Resonance (SPR)
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Confirm the binding of primary hits directly to the FAK FAT domain using a label-free method like SPR [1].

Immobilization: Covalently immobilize the FAK FAT domain on a CMS sensor chip.
Binding Kinetics: Inject primary hit compounds over the chip surface at a range of concentrations.

Data Analysis: Analyze the sensorgrams to determine binding affinity (KD) and kinetics (kon, koff).
True hits will show concentration-dependent binding.

HTS Workflow and Data Analysis

The overall screening campaign follows a multi-tiered workflow to efficiently identify and validate true

inhibitors.
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Data Analysis and Quality Control

Z'-Factor: Calculate the Z'-factor for each assay plate to monitor robustness. A Z' > 0.5 is considered
excellent for HTS.

Formula: Z' = 1 - [ (3σc+ + 3σc-) / |µc+ - µc-| ]
Where σc+ and σc- are the standard deviations of the positive (no inhibitor, high signal) and

negative (100% inhibition, low signal) controls, and µc+ and µc- are their respective means [1]
[2].

Hit Selection: Primary hits are typically selected as compounds that cause inhibition greater than the
mean + 3 standard deviations of all sample signals on a plate.

Table 2: Expected Assay Performance Parameters [1]

Parameter Target Value Description

Z' Factor > 0.7 Indicates an excellent and robust assay.

Signal-to-Background > 10:1 High dynamic range for reliable detection.

Coefficient of Variation (CV) < 10% Low well-to-well variability.

Discussion and Technical Notes

Stapled Peptide Advantage: The use of a hydrocarbon-stapled peptide (biotin-PEG-1907) as a
paxillin mimic provides higher affinity and stability compared to linear peptides, which is critical for a

sensitive assay [1].
Critical Parameters: The quality of the recombinant FAT protein is paramount. Ensure it is >90%

pure via SDS-PAGE and functionally validated. DTT must be fresh in the assay buffer to maintain
reducing conditions.

Troubleshooting: A poor Z'-factor can result from protein aggregation, imprecise liquid handling, or
unstable fluorescence readings. Optimize protein concentrations and ensure all instruments are

properly calibrated.
Alternative Method: While TR-FRET was highly successful, Fluorescence Polarization (FP) is
another viable technique for screening FAK-paxillin PPI inhibitors. A TAMRA-labeled paxillin LD2-
derived peptide can be used as a probe, offering a homogeneous, "mix-and-read" format suitable for

HTS [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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